16-deoxycucurbitacin B
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H46O7 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,17S)-2-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O7/c1-18(33)39-27(2,3)14-13-24(35)32(9,38)23-12-15-29(6)22-11-10-19-20(16-21(34)26(37)28(19,4)5)31(22,8)25(36)17-30(23,29)7/h10,13-14,20-23,34,38H,11-12,15-17H2,1-9H3/b14-13+/t20-,21+,22+,23+,29+,30-,31+,32-/m1/s1 |
InChI Key |
BXYMOPHDFDLMEA-LTFRKHHZSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1CCC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O |
Synonyms |
16-deoxycucurbitacin B |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Research
Discovery and Original Isolation from Fungal Sources
The initial discovery and isolation of 16-deoxycucurbitacin B were the result of a reinvestigation of the fruiting bodies of the mushroom Leucopaxillus gentianeus (syn. L. amarus). nih.govresearchgate.net This compound was identified as a new metabolite and a minor cucurbitane triterpene within this fungal species. nih.govacs.org A notable structural characteristic of this compound is the absence of an oxygenated substituent at the C-16 position, a feature that was unprecedented among the known congeners of cucurbitacin B at the time of its discovery. nih.govacs.org
Further investigation into Leucopaxillus gentianeus revealed that while other cucurbitanes like cucurbitacin B and D, as well as leucopaxillones A and B, were present in both the fruiting bodies and the cultivated mycelia, this compound was found exclusively in the fruiting bodies. nih.govacs.org This suggests a specific biosynthetic pathway or accumulation mechanism within the mature mushroom.
Identification in Other Botanical Families
While originally isolated from a fungus, cucurbitacins as a broader class of compounds are widely distributed in the plant kingdom, particularly within the Cucurbitaceae family. researchgate.netnih.gov They have also been identified in several other plant families. Research has documented the presence of various cucurbitacins in families such as:
Brassicaceae nih.gov
Datiscaceae nih.gov
Primulaceae nih.gov
Rubiaceae nih.gov
Thymelaeaceae nih.gov
It is important to note that while the broader class of cucurbitacins is found in these families, the specific presence of this compound in these plant families is not explicitly detailed in the provided search results. The primary and confirmed source remains the fungus Leucopaxillus gentianeus. nih.govacs.orgresearchgate.net
Research-Scale Isolation Strategies
The isolation of cucurbitacins for research purposes typically involves extraction and chromatographic techniques. For the initial isolation of this compound from Leucopaxillus gentianeus, a detailed methodology was followed.
A general procedure for isolating cucurbitacins from natural sources often starts with the extraction of the material (e.g., fruiting bodies of a mushroom or plant material) with a solvent. For instance, in the case of isolating cucurbitacin B from Luffa operculata, the process began with an ethanol (B145695) extraction. scielo.br The resulting extract is then often subjected to a series of liquid-liquid extractions with solvents of varying polarity, such as petroleum ether and dichloromethane, to partition the compounds of interest. scielo.br
Following extraction, chromatographic methods are employed for purification. Column chromatography using silica (B1680970) gel is a common step. scielo.brscielo.br For the final purification of cucurbitacins, high-performance liquid chromatography (HPLC) is often utilized. scielo.brscielo.br This technique allows for the separation of closely related compounds, yielding the pure substance for structural elucidation and bioactivity studies. The specific conditions for HPLC, such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water) and flow rate, are optimized to achieve the best separation. scielo.brscielo.br
Table 1: Compounds Mentioned in this Article
Biosynthesis and Ecological Roles in Producing Organisms
Proposed Biosynthetic Pathways of Cucurbitacins Preceding 16-Deoxycucurbitacin B
The biosynthesis of cucurbitacins, including the precursor to this compound, is a complex process that begins with the mevalonate (B85504) (MVA) pathway. maxapress.commaxapress.com This fundamental metabolic route provides the initial building blocks for a vast array of terpenoid compounds. The journey starts with acetyl-CoA, which undergoes a series of enzymatic reactions to form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). maxapress.com
The condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl pyrophosphate synthase, yields farnesyl pyrophosphate (FPP). maxapress.com Subsequently, two molecules of FPP are joined to create squalene, which is then epoxidized to 2,3-oxidosqualene (B107256). maxapress.com This cyclization of 2,3-oxidosqualene to form cucurbitadienol (B1255190) is a critical and committing step in cucurbitacin biosynthesis, catalyzed by the enzyme oxidosqualene cyclase (OSC), also known as the Bi gene product. researchgate.netfrontiersin.org
From cucurbitadienol, a series of oxidative modifications, primarily carried out by cytochrome P450 monooxygenases (CYPs) and acyltransferases (ACTs), lead to the diverse array of cucurbitacins. frontiersin.orgnih.gov For instance, the biosynthesis of cucurbitacin B in melon involves the action of one OSC gene, six CYP genes, and one ACT gene. maxapress.com Similarly, the pathway to cucurbitacin C in cucumber involves one OSC, eight CYPs, and one ACT. maxapress.com While the specific enzymatic step leading to the deoxygenation at the C-16 position to form this compound is not fully elucidated, it is understood to be a modification of a pre-existing cucurbitacin scaffold, likely cucurbitacin B. This is supported by the isolation of this compound alongside cucurbitacin B from the mushroom Leucopaxillus gentianeus. acs.orgnih.gov
Environmental Influences on Natural Production and Accumulation
The production and accumulation of cucurbitacins in plants are not static; they are significantly influenced by a variety of environmental stressors. unl.edu These factors can trigger an increase in cucurbitacin levels, enhancing the plant's defensive capabilities.
Abiotic stresses such as drought, extreme temperature fluctuations, and insufficient water supply are known to induce higher concentrations of cucurbitacins. unl.edudeepgreenpermaculture.comagrivi.com For example, extended periods of heat, wide temperature swings, and uneven watering can lead to bitterness in cucumbers and zucchini due to elevated cucurbitacin levels. unl.edudeepgreenpermaculture.com Cooler temperatures can also play a role by inhibiting the activity of elaterase, an enzyme that breaks down cucurbitacins into non-bitter compounds. deepgreenpermaculture.com Furthermore, low soil fertility and low soil pH have been identified as potential stress factors that can increase cucurbitacin production. unl.edu
Biotic stresses, such as physical damage from herbivores, also trigger a defensive response, leading to increased cucurbitacin synthesis. deepgreenpermaculture.com This localized response helps to deter further feeding. The concentration of these bitter compounds can also vary between different plant parts, with the biosynthesis often occurring in the leaves and subsequent accumulation in other tissues like roots and fruits. mdpi.comupm.edu.my
Evolutionary and Ecological Significance of Cucurbitacins
Cucurbitacins have played a pivotal role in the co-evolutionary arms race between plants and herbivores. Their primary function is as a chemical defense mechanism, deterring feeding by a wide range of generalist herbivores due to their extreme bitterness and toxicity. uchicago.eduwikipedia.org This defensive strategy is a classic example of Fraenkel's hypothesis that secondary plant compounds evolved to protect against phytophagous insects. uchicago.edu
The production of these compounds is a clear illustration of the resource-availability hypothesis, which posits that the allocation of resources to defense is influenced by environmental conditions. uchicago.edu In resource-limited environments, a strong chemical defense can be particularly advantageous.
Interestingly, while cucurbitacins are potent deterrents for most insects, they have become feeding stimulants and attractants for a specialized group of insects, particularly diabroticite beetles like the spotted cucumber beetle. researchgate.netscielo.br These specialist herbivores have evolved mechanisms to detoxify and even sequester cucurbitacins, using them for their own defense against predators. researchgate.netscielo.br This has led to a fascinating co-evolutionary relationship where the plant's defense has been co-opted by the herbivore.
The evolutionary history of cucurbitacin biosynthesis is also noteworthy. While prevalent in the Cucurbitaceae family, these compounds have also been found in other plant families, suggesting convergent evolution of this defensive trait. oup.comresearchgate.net Studies have shown that the biosynthetic pathways for cucurbitacins in different plant families, such as Brassicaceae, have evolved independently, highlighting the strong selective pressure for this form of chemical defense. oup.comresearchgate.net
Preclinical Investigations of Biological Activities
Anti-inflammatory Activity Research
The anti-inflammatory properties of 16-deoxycucurbitacin B have been a subject of scientific inquiry, with studies exploring its effects on various inflammatory mediators and pathways.
Modulation of Inflammatory Mediators and Pathways
Research indicates that cucurbitacins, as a group, can modulate the immune response. mdpi.com They have been shown to inhibit the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory process. mdpi.comontosight.ai Cytokines such as interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α) are crucial mediators of inflammation. msdvetmanual.comyoutube.com The inhibition of these molecules suggests a potential mechanism for the anti-inflammatory effects of cucurbitacins. zellavie.ch
Furthermore, the anti-inflammatory actions of some natural compounds are linked to their ability to suppress the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. zellavie.ch For instance, cucurbitacin B has been observed to regulate COX-2 signals in a preclinical model of periodontitis. nih.gov While direct evidence for this compound is still emerging, the activities of related cucurbitacins provide a basis for its investigation in these pathways.
In Vitro Anti-inflammatory Responses
In vitro studies provide a controlled environment to investigate the direct effects of compounds on inflammatory processes at a cellular level. nih.govnih.gov Various cucurbitacins have demonstrated anti-inflammatory potential in laboratory settings. mdpi.comontosight.ai For example, cucurbitacin B has been shown to reduce inflammatory responses in cell models. nih.gov The evaluation of this compound in similar in vitro assays is a logical step to elucidate its specific anti-inflammatory profile.
| Compound | Cell Line | Observed Effect |
| Cucurbitacin B | Rodent model of periodontitis | Reduced inflammatory responses. nih.gov |
| Various Cucurbitacins | Different cell lines | Showed anti-inflammatory properties. mdpi.comontosight.ai |
In Vivo Anti-inflammatory Effects in Preclinical Models
Preclinical studies using animal models are crucial for understanding the potential therapeutic effects of compounds in a whole organism. Several cucurbitacins have been evaluated in in vivo models of inflammation. For instance, cucurbitacin B demonstrated anti-inflammatory effects by reducing alveolar bone loss and inflammatory markers in a rat model of ligature-induced periodontitis. nih.gov Another study on cucurbitacins B and E showed they inhibited carrageenan-induced paw edema in rats, a common model for acute inflammation. researchgate.net A new metabolite, this compound, was isolated from the mushroom Leucopaxillus gentianeus, and while its anti-inflammatory activity was not directly tested in this specific study, other compounds from the same mushroom exhibited marked anti-inflammatory activity in a mouse model of TPA-induced inflammation. acs.org
| Compound/Extract | Animal Model | Inflammation Model | Observed Effect |
| Cucurbitacin B | Rat | Ligature-induced periodontitis | Reduced inflammatory responses and alveolar bone loss. nih.gov |
| Cucurbitacin B and E | Rat | Carrageenan-induced paw edema | Inhibited edema formation. researchgate.net |
| Compounds from Leucopaxillus gentianeus | Mouse | TPA-induced inflammation | Exhibited marked anti-inflammatory activity. acs.org |
Other Noteworthy Biological Activities
Beyond its anti-inflammatory potential, this compound and related compounds have been investigated for other biological activities.
Antioxidant Activity Research (e.g., Free radical scavenging)
Many cucurbitacins have been recognized for their antioxidant properties, which involve scavenging free radicals and protecting cells from oxidative damage. nih.govmdpi.comontosight.ai Free radicals are highly reactive molecules that can damage cells and contribute to various diseases. jfda-online.comfrontiersin.org The ability of a compound to neutralize these free radicals is a measure of its antioxidant capacity. mdpi.com Phenolic compounds, often found in plants, are well-known for their potent antioxidant activity. jfda-online.comnih.gov While specific data on the free radical scavenging activity of this compound is not extensively detailed in the provided results, the general antioxidant activity of the cucurbitacin class of compounds is well-documented. nih.govmdpi.comontosight.ai
| Compound Class | Mechanism | Significance |
| Cucurbitacins | Scavenging free radicals | Protection against oxidative damage. nih.govmdpi.comontosight.ai |
Antimicrobial Activity Research (e.g., against specific pathogens)
The antimicrobial properties of cucurbitacins have also been a focus of research. nih.govmdpi.com These compounds have shown activity against various pathogens, including bacteria. acgpubs.org For instance, some studies have documented the inhibitory effects of plant extracts containing cucurbitacins against bacteria such as Staphylococcus aureus and Escherichia coli. scielo.brnih.gov While specific studies focusing solely on the antimicrobial spectrum of this compound are limited in the provided search results, related cucurbitacins have shown moderate antimicrobial activity. acgpubs.org For example, hirsutenols, another type of terpenoid, exhibited moderate antimicrobial activity against Escherichia coli. acgpubs.org The investigation of this compound against a panel of specific pathogens would be necessary to determine its antimicrobial profile.
Immunomodulatory Research
No preclinical research findings on the immunomodulatory activities of this compound are available in the current scientific literature.
Molecular and Cellular Mechanisms of Action
Disruption of Cytoskeletal Dynamics
Currently, there is no specific scientific evidence from the search results detailing the mechanism by which 16-deoxycucurbitacin B disrupts microtubule dynamics. While one database entry associates the compound with microtubule-associated protein tau, it does not provide any functional data or description of the interaction.
There is no available research from the search results that describes the effects of this compound on the organization of F-actin.
Structure Activity Relationships Sar and Semisynthesis of Analogs
Elucidation of Key Structural Features for Biological Activity
The cucurbitane skeleton, a tetracyclic triterpenoid (B12794562) framework, is the foundational structure for the biological activity of this class of compounds. Several key functional groups and structural characteristics have been identified as being critical for the cytotoxic and other biological effects of cucurbitacins. While much of the detailed structure-activity relationship (SAR) work has been conducted on the more abundant cucurbitacin B, the findings can be largely extrapolated to 16-deoxycucurbitacin B, which shares the same core structure, differing only by the absence of a hydroxyl group at the C-16 position.
Key structural features influencing the biological activity of the cucurbitane skeleton include:
The α,β-Unsaturated Carbonyl Group in Ring A: The conjugated system in ring A is a crucial feature for the cytotoxicity of many cucurbitacins. This reactive moiety is believed to interact with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, thereby modulating their function.
The Carbonyl Group at C-11: The presence of a ketone at the C-11 position is a common feature among the more potent cucurbitacins and is thought to contribute significantly to their biological activity.
Hydroxylation Pattern: The presence and stereochemistry of hydroxyl groups on the tetracyclic core influence both the potency and the solubility of the molecule. For instance, the hydroxyl group at C-2 is a common site for modification in the synthesis of derivatives.
The Side Chain at C-17: The structure of the side chain plays a pivotal role in the biological activity of cucurbitacins. The double bond at C-23 and the functional groups at C-25 are particularly important. Saturation of the C-23, C-24 double bond, as seen in dihydrocucurbitacins, can modulate the bioactivity.
The Acetoxy Group at C-25: The acetyl group at the C-25 position is a common feature of many biologically active cucurbitacins, including cucurbitacin B. Hydrolysis of this group can lead to a decrease in activity.
Specifically for this compound, the absence of the C-16 hydroxyl group is the defining feature. In cucurbitacin B, this hydroxyl group can be a site for modification. Its absence in this compound simplifies the potential metabolic pathways and alters the polarity and steric profile in that region of the molecule, which could influence its interaction with biological targets.
Rational Design and Synthesis of this compound Analogs
The rational design of this compound analogs is guided by the SAR principles elucidated for the broader cucurbitacin family. The primary goals of designing new analogs are often to enhance cytotoxic potency against cancer cells, improve selectivity to reduce toxicity to normal cells, and optimize pharmacokinetic properties.
Given the structural similarities, the synthetic strategies employed for modifying cucurbitacin B serve as a direct blueprint for the potential synthesis of this compound analogs. Key sites for modification on the this compound scaffold would include:
The C-2 Hydroxyl Group: This secondary alcohol is a prime target for esterification or etherification to introduce new functional groups. For example, introducing moieties designed to improve water solubility or to act as prodrugs that are activated within the target cells.
The Side Chain: Modifications to the side chain, such as altering the substituent at C-25 or modifying the C-23, C-24 double bond, could be explored to fine-tune the biological activity.
The Carbonyl Groups: The ketones at C-3, C-11, and C-22 are also potential sites for chemical modification, although these reactions can be more challenging and may lead to a loss of activity if the carbonyl group is essential for target binding.
A common semisynthetic approach involves isolating the natural product, in this case, this compound, and then using chemical reactions to modify specific functional groups. For instance, acylation of the C-2 hydroxyl group with various carboxylic acids can be achieved to produce a library of ester derivatives.
Comparative Activity Studies of Derivatives
While specific comparative activity studies on a wide range of this compound derivatives are not extensively documented in the literature, the principles can be inferred from studies on cucurbitacin B analogs. Research on cucurbitacin B has shown that modifications at the C-2 and C-16 positions can have a significant impact on cytotoxicity.
For example, in studies on cucurbitacin B, the introduction of certain acyl groups at the 2-hydroxyl position has been shown to modulate anticancer activity. It has been observed that the introduction of an acyl group at the 2-hydroxyl moiety can in some cases reduce the anticancer activity.
In a hypothetical scenario based on cucurbitacin B studies, a series of this compound analogs with modifications at the C-2 position could be synthesized and evaluated for their cytotoxic effects against a panel of cancer cell lines. The data from such a study would likely reveal that the nature of the substituent at C-2 (e.g., its size, polarity, and chemical reactivity) would significantly influence the potency of the resulting analog.
Below is an interactive data table illustrating a hypothetical comparative study of this compound and its potential derivatives, with projected IC50 values based on known SAR of related cucurbitacins.
| Compound | Modification at C-2 | Projected IC50 (µM) on a Cancer Cell Line |
| This compound | -OH | 0.5 |
| Analog 1 | -OCOCH3 | 0.8 |
| Analog 2 | -OCOCH2CH3 | 1.2 |
| Analog 3 | -OCOC6H5 | 0.3 |
| Analog 4 | -OCH3 | 2.5 |
Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate the potential outcomes of SAR studies on this compound derivatives.
Such studies are essential for the development of new therapeutic agents based on the this compound scaffold. By systematically modifying the structure and assessing the biological activity of the resulting analogs, it is possible to identify new compounds with improved therapeutic potential.
Preclinical Pharmacological Investigations
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Absorption: Studies on cucurbitacin B in rats have demonstrated low oral bioavailability, estimated to be around 10%. nih.gov Following oral administration, the time to reach maximum plasma concentration (Tmax) was observed to be approximately 30 minutes. nih.gov The peak plasma concentration (Cmax) of cucurbitacin B was found to increase in proportion to the administered dose, suggesting linear absorption kinetics within the tested dose range. nih.gov The poor water solubility of cucurbitacins may contribute to their limited oral absorption. nottingham.ac.uk
Distribution: Following intravenous administration in rats, cucurbitacin B exhibited a large volume of distribution, suggesting extensive distribution into tissues. nih.gov The tissue-to-plasma concentration ratio was high in several organs, indicating that the compound does not remain confined to the systemic circulation. nih.govresearchgate.net Cucurbitacins, including cucurbitacin B, have been shown to bind to human serum albumin, which facilitates their distribution throughout the body. nih.gov
Metabolism: The metabolism of cucurbitacin B has been investigated, revealing that it undergoes both Phase I and Phase II biotransformation reactions. nih.govresearchgate.net Phase I reactions include hydrolysis, oxidation, dehydration, and demethylation. nih.gov Phase II metabolism involves conjugation with glucuronic acid. nih.gov The negligible amount of unchanged cucurbitacin B excreted in urine and feces strongly suggests that it is extensively metabolized prior to elimination. nih.gov The cytochrome P450 enzyme system is likely involved in the metabolic clearance of cucurbitacins. nih.gov
Excretion: Excretion studies of cucurbitacin B in rats show that only a very small fraction of the administered dose is eliminated as the unchanged drug in both urine and feces, accounting for less than 1%. nih.gov This indicates that the primary route of elimination for cucurbitacin B is through metabolic clearance. nih.gov
Pharmacokinetic Parameters of Cucurbitacin B in Rats
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability | ~10% | nih.gov |
| Tmax (Oral) | ~30 minutes | nih.gov |
| Volume of Distribution (IV) | ~51.65 L/kg | nih.gov |
| Excretion (Unchanged) | <1% in urine and feces | nih.gov |
Pharmacodynamics in Preclinical Systems
While specific pharmacodynamic studies on 16-deoxycucurbitacin B are limited, the broader class of cucurbitacins, particularly cucurbitacin B, D, and E, has been extensively studied, revealing a range of biological activities. The primary mechanism of action for many cucurbitacins is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. researchgate.netmdpi.comnih.govnih.gov This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer. researchgate.net
Cucurbitacins have been shown to exert potent anticancer effects in a variety of preclinical cancer models. researchgate.netmdpi.com Their mechanisms of action include:
Induction of Apoptosis: Cucurbitacins can trigger programmed cell death in cancer cells. nih.gov
Cell Cycle Arrest: They can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. nih.gov
Inhibition of Migration and Invasion: Cucurbitacins can prevent cancer cells from moving and spreading to other parts of the body. researchgate.net
Disruption of the Cytoskeleton: Some cucurbitacins can interfere with the actin cytoskeleton, which is essential for cell shape, movement, and division. nih.gov
Beyond their anticancer properties, cucurbitacins have also demonstrated anti-inflammatory, antioxidant, and neuroprotective activities in preclinical studies. nih.govmdpi.comnih.gov
Key Pharmacodynamic Effects of Cucurbitacins
| Effect | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of JAK/STAT3 pathway, induction of apoptosis, cell cycle arrest, inhibition of migration and invasion | nih.govresearchgate.netmdpi.comnih.govnih.gov |
| Anti-inflammatory | Inhibition of inflammatory pathways | nih.govmdpi.comnih.gov |
| Antioxidant | Scavenging of reactive oxygen species | nih.govmdpi.comnih.gov |
| Neuroprotective | Protection against neuronal damage | mdpi.comnih.gov |
In Silico Pharmacokinetic and Pharmacodynamic Profiling
In silico tools are increasingly utilized in the early stages of drug discovery to predict the ADME properties and potential biological activities of chemical compounds. researchgate.netnih.govnih.gov While specific in silico studies for this compound are not publicly available, the general approach involves the use of computational models to estimate various pharmacokinetic and pharmacodynamic parameters.
Pharmacokinetic Predictions: In silico ADME models can predict a range of properties, including:
Aqueous Solubility: Predicting the solubility of a compound in water, which influences its absorption.
Intestinal Absorption: Estimating the extent to which a compound will be absorbed from the gastrointestinal tract.
Plasma Protein Binding: Predicting the degree to which a compound will bind to proteins in the blood, affecting its distribution.
Blood-Brain Barrier Permeability: Assessing the likelihood of a compound crossing into the central nervous system.
Metabolism by Cytochrome P450 Enzymes: Predicting which CYP450 isoforms are likely to metabolize the compound.
Potential for Drug-Drug Interactions: Identifying the potential for a compound to inhibit or induce drug-metabolizing enzymes.
Pharmacodynamic Predictions: Molecular docking and other computational techniques can be used to predict the biological targets of a compound and its potential mechanism of action. nih.gov For a compound like this compound, in silico studies could involve:
Target Identification: Screening the compound against a panel of known biological targets to identify potential binding partners.
Binding Affinity Prediction: Estimating the strength of the interaction between the compound and its predicted targets.
Molecular Docking: Visualizing the binding mode of the compound within the active site of a target protein to understand the molecular basis of its activity.
These computational predictions, while not a substitute for experimental data, can help to prioritize compounds for further preclinical development and provide insights into their potential therapeutic applications.
Advanced Analytical Methodologies for Research
Chromatographic and Spectrometric Techniques for Quantitative Analysis in Biological Matrices
The quantitative analysis of 16-deoxycucurbitacin B in complex biological matrices such as plasma and tissues is predominantly achieved through the coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS). dndi.orgdndi.orgnih.gov This combination offers high sensitivity, specificity, and throughput, which are critical for pharmacokinetic and toxicokinetic studies. nih.govmdpi.com
A common approach involves a straightforward protein precipitation step to extract the analyte from the biological matrix. nih.govfrontiersin.org For instance, acetonitrile (B52724) is frequently used to precipitate proteins from plasma samples. frontiersin.orgmdpi.comnih.gov The supernatant, containing this compound, is then injected into the LC-MS/MS system. mdpi.comnih.gov
Chromatographic separation is typically performed on a C18 reversed-phase column. nih.govmdpi.comnih.gov A gradient elution using a mobile phase consisting of an aqueous component (often with a modifier like formic acid) and an organic solvent (commonly acetonitrile) is employed to effectively separate the compound from endogenous matrix components. nih.govmdpi.comnih.gov
Quantification is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.commdpi.comnih.gov This technique involves monitoring a specific precursor-to-product ion transition for the analyte, which provides a high degree of selectivity and sensitivity. nih.govmdpi.com The use of an internal standard is crucial for accurate quantification, compensating for variations in sample preparation and instrument response. nih.gov These methods are validated to ensure they meet regulatory standards for bioanalytical method validation, assessing parameters like linearity, precision, accuracy, recovery, matrix effect, and stability. nih.govnih.gov
Table 1: Example Parameters for UHPLC-MS/MS Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase (e.g., Acquity UPLC BEH C18, Agilent SB-C18) nih.govmdpi.comnih.gov |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile nih.govnih.gov |
| Flow Rate | 0.2 - 0.4 mL/min mdpi.comnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), often in positive mode mdpi.comnih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) mdpi.commdpi.comnih.gov |
| Sample Preparation | Protein precipitation with acetonitrile frontiersin.orgmdpi.comnih.gov |
Mass Spectrometry-Based Metabolomic Profiling
Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, provides a functional readout of the physiological state. wikipedia.orgnih.gov Mass spectrometry-based metabolomics is a powerful tool to investigate the broader biochemical effects of this compound. au.dkfrontiersin.org This approach can be either untargeted, aiming to measure as many metabolites as possible, or targeted, focusing on a predefined set of metabolites. nih.govmdpi.com
In a typical metabolomics workflow, biological samples (e.g., cells, tissues, or biofluids) are collected after exposure to this compound. Metabolites are then extracted from the samples. The complex mixture of metabolites is often separated using chromatographic techniques like GC or LC before being introduced into the mass spectrometer. wikipedia.orgthermofisher.com High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are frequently used to obtain accurate mass measurements, which aids in the identification of unknown metabolites. thermofisher.com
The resulting data, which consists of thousands of metabolic features, is then analyzed using multivariate statistical methods, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA). frontiersin.orgmdpi.com These analyses help to identify metabolites that are significantly altered by treatment with this compound. frontiersin.org By mapping these altered metabolites to biochemical pathways, researchers can gain insights into the compound's mechanism of action and its effects on cellular metabolism. nih.govmdpi.com For example, metabolomic profiling can reveal disruptions in pathways such as central carbon metabolism, amino acid biosynthesis, or lipid metabolism. frontiersin.orgnih.gov
Table 2: Key Steps in a Mass Spectrometry-Based Metabolomics Study
| Step | Description |
|---|---|
| Sample Collection & Preparation | Collection of biological samples (cells, tissues, biofluids) followed by metabolite extraction. au.dk |
| Analytical Platform | Typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). wikipedia.orgthermofisher.com |
| Data Acquisition | Generation of mass spectra for thousands of metabolites. High-resolution instruments are often employed for accurate mass measurements. thermofisher.com |
| Data Processing & Statistical Analysis | Peak detection, alignment, and normalization, followed by multivariate statistical analysis (e.g., PCA, PLS-DA) to identify significant changes. frontiersin.orgmdpi.com |
| Metabolite Identification & Pathway Analysis | Identification of significantly altered metabolites using spectral databases and mapping them to biochemical pathways. nih.govmdpi.com |
Advanced Imaging Techniques for Cellular Localization and Effects
To understand the subcellular mechanisms of action of this compound, advanced imaging techniques are employed. Confocal microscopy is a particularly valuable tool for visualizing the compound's effects on cellular structures, such as the cytoskeleton. nih.govnih.gov The cytoskeleton, composed of actin filaments, microtubules, and intermediate filaments, plays a crucial role in maintaining cell shape, motility, and division. nih.govmdpi.comrwth-aachen.de
In these studies, cells are treated with this compound and then stained with fluorescent probes that specifically label cytoskeletal components. For example, fluorescently labeled phalloidin (B8060827) can be used to visualize actin filaments, while specific antibodies can be used to label tubulin (the main component of microtubules). researchgate.net Confocal microscopy allows for the acquisition of high-resolution, three-dimensional images of these stained structures within the cell. nih.govrwth-aachen.de
By comparing the cytoskeletal organization in treated versus untreated cells, researchers can identify specific changes induced by this compound. nih.gov This could include alterations in the density and arrangement of actin stress fibers or the disruption of the microtubule network. mdpi.comresearchgate.net These observations provide direct visual evidence of the compound's cellular targets and its impact on fundamental cellular processes. Furthermore, the localization of fluorescently-labeled this compound or its targets can be visualized, providing insights into its distribution within the cell. nih.gov
Table 3: Common Applications of Confocal Microscopy in Studying Cellular Effects
| Application | Description |
|---|---|
| Cytoskeletal Organization | Visualization of the actin, microtubule, and intermediate filament networks to assess changes in their structure and integrity. nih.govnih.govresearchgate.net |
| Cell Morphology | Analysis of changes in cell shape, size, and adhesion, which are often dependent on cytoskeletal dynamics. mdpi.com |
| Subcellular Localization | Determination of the specific cellular compartments where the compound or its targets accumulate. nih.gov |
| Dynamic Processes | Live-cell imaging to observe the real-time effects of the compound on processes like cell motility and division. rwth-aachen.de |
Challenges and Future Research Directions
Overcoming Research Limitations
A primary challenge in the comprehensive study of 16-deoxycucurbitacin B and related compounds is their limited availability and challenging physicochemical properties.
Natural Abundance: this compound is a natural product found in organisms such as the fungus Leucopaxillus gentianeus nih.gov. Like many cucurbitacins, its isolation from natural sources can be a significant bottleneck for extensive research due to low yields and the complexities of purification. To counter this, researchers are increasingly turning to chemical synthesis to create a more reliable and scalable supply of the compound for preclinical studies nih.gov.
Solubility and Bioavailability: Cucurbitacins are characteristically hydrophobic, leading to poor water solubility nih.gov. This intrinsic property severely hampers their bioavailability, making it difficult to achieve therapeutic concentrations in target tissues through conventional administration routes. The low solubility poses significant challenges for formulation development and in vivo testing.
| Research Limitation | Description | Potential Solution |
| Natural Abundance | Low yields from natural sources like Leucopaxillus gentianeus complicate large-scale studies. | Chemical synthesis and semi-synthetic approaches. |
| Solubility | Hydrophobic nature leads to poor dissolution in aqueous solutions, affecting formulation. | Development of novel drug delivery systems (e.g., nanocarriers). |
| Bioavailability | Poor absorption and rapid metabolism limit the concentration of the compound reaching target sites. | Encapsulation in nanocarriers, combination with bioavailability enhancers. |
Exploration of Synergistic Effects in Combination Research Strategies
A promising avenue to enhance the therapeutic efficacy of cucurbitacins is through combination therapy. Studies on related cucurbitacins have demonstrated significant synergistic effects when paired with existing chemotherapeutic agents, a strategy that could be pivotal for this compound. The goal of this approach is to achieve greater therapeutic outcomes while potentially reducing the required doses and associated side effects of each agent mdpi.commdpi.com.
For instance, cucurbitacin B has shown synergy with drugs like cisplatin and sorafenib in gastric and liver cancer cells, respectively mdpi.com. Similarly, cucurbitacin I has been found to sensitize colon cancer cells to 5-fluorouracil mdpi.com. Another study demonstrated that a derivative of cucurbitacin B worked synergistically with cisplatin, irinotecan, and paclitaxel in lung cancer cells nih.gov. The combination of cucurbitacin B with curcumin has also been shown to enhance apoptosis and reverse multidrug resistance in human hepatoma cells nih.gov. These findings strongly suggest that future research should explore the synergistic potential of this compound with a range of anticancer drugs to identify effective combination regimens.
Novel Drug Delivery Strategies for Preclinical Studies
To address the challenges of poor solubility and bioavailability, researchers are actively developing innovative drug delivery systems. Nanocarrier technology has emerged as a leading strategy to improve the delivery of hydrophobic compounds like cucurbitacins nih.govfrontiersin.org.
These advanced delivery systems are designed to:
Enhance Solubility and Stability: By encapsulating the compound, nanocarriers can improve its stability and allow for effective administration nih.gov.
Improve Targeted Delivery: Nanoparticles can be engineered to specifically target tumor sites, thereby increasing the local concentration of the drug and reducing systemic toxicity nih.govfrontiersin.org.
Provide Controlled Release: Formulations can be designed for sustained release, maintaining therapeutic drug levels over a longer period.
Examples of such systems being explored for related cucurbitacins include cucumber-derived nanovesicles and biomimetic polydopamine (PDA) nanoparticles frontiersin.orgnih.gov. These approaches not only improve the bioavailability of the encapsulated compound but can also offer additional therapeutic modalities, such as photothermal therapy in the case of PDA nanoparticles frontiersin.org. The development of similar nanoformulations for this compound is a critical step for its advancement in preclinical models researchgate.netnih.gov.
Advanced Computational Modeling and In Silico Approaches
In silico methods, including molecular docking and molecular dynamics simulations, are becoming indispensable tools in modern drug discovery and are highly applicable to the study of this compound. These computational techniques allow researchers to predict and analyze the interactions between a compound and its potential biological targets at a molecular level recentscientific.comresearchgate.net.
The PubChem database, for example, provides computationally generated properties for this compound, offering initial insights into its physicochemical characteristics nih.gov. More advanced studies on other cucurbitacins have used molecular docking to screen for potential protein targets, such as Tyrosine Kinase 2 (TYK2), and to investigate binding affinities with proteins involved in oxidative stress, like NOS2 and KEAP1 recentscientific.comresearchgate.netchemoprev.org. These in silico analyses can rapidly identify promising targets and help elucidate mechanisms of action, guiding subsequent experimental validation and saving significant time and resources benthamdirect.com.
| Computational Approach | Application for this compound | Potential Outcome |
| Molecular Docking | Predicting binding modes and affinities to known protein targets. | Identification of high-potential molecular targets. |
| Molecular Dynamics | Simulating the stability of the compound-protein complex over time. | Understanding the dynamics and strength of the interaction. |
| ADMET Prediction | Forecasting Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early assessment of drug-like properties. |
Expanding Target Identification and Mechanistic Elucidation
While research has identified key signaling pathways affected by cucurbitacins, a deeper understanding of the specific molecular targets of this compound is needed. Many cucurbitacins are known to be potent inhibitors of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway, which is crucial for tumor cell proliferation and survival doaj.orgnih.govmdpi.com.
Recent studies on cucurbitacin B have revealed novel mechanisms, such as the induction of a form of inflammatory cell death called pyroptosis by directly binding to Toll-like receptor 4 (TLR4) in non-small cell lung cancer models nih.gov. Other research has pointed to the interference with EGFR activation and its downstream pathways, including AKT and ERK researchgate.net. Future research should focus on confirming whether this compound shares these mechanisms or possesses unique targets and modes of action. This will involve a combination of computational predictions and experimental validations using techniques like cellular thermal shift assays (CETSA), proteomics, and genetic screening to build a comprehensive map of its molecular interactions nih.gov.
Development of Research Models for Specific Disease Contexts
The evaluation of this compound's therapeutic potential relies on the use of robust and relevant research models.
In Vitro Models: A wide array of human cancer cell lines, such as those from lung (A549), liver (HepG2), and prostate (PC-3) cancers, serve as the initial testing ground for assessing the compound's cytotoxic and mechanistic properties nih.govnih.govnih.gov. These models are essential for high-throughput screening and detailed molecular analysis.
In Vivo Models: To understand the effects of the compound in a whole organism, animal models are indispensable. Xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., SCID mice), are commonly used to evaluate the anti-tumor efficacy of cucurbitacins in vivo nih.gov. Additionally, organisms like Drosophila melanogaster (the fruit fly) have been used as model systems to study the toxicity and genetic interactions of cucurbitacins benthamdirect.com. The development of more sophisticated models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that more accurately reflect human diseases, will be crucial for the preclinical validation of this compound.
Q & A
Basic Research Questions
Q. What are the recommended protocols for isolating 16-deoxycucurbitacin B from natural sources, and how can purity be validated?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Purity validation requires analytical methods like NMR (¹H/¹³C) for structural confirmation and HPLC-MS for quantitative assessment. Reproducibility hinges on standardized protocols for plant material collection, solvent ratios, and temperature control during extraction .
Q. Which in vitro bioassays are most suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Common assays include:
- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory Activity : COX-2 inhibition assays or LPS-induced cytokine release models.
- Antioxidant Capacity : DPPH radical scavenging or FRAP assays.
Ensure triplicate experiments and include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic window?
- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values. Include viability assays on non-target cells (e.g., HEK293) to assess selectivity. Statistical tools like nonlinear regression (GraphPad Prism) are critical for curve fitting and error analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across different cell lines?
- Methodological Answer : Discrepancies may arise from cell line heterogeneity, assay conditions, or compound stability. Address this by:
- Standardizing culture conditions (e.g., passage number, serum concentration).
- Validating compound stability via HPLC at assay endpoints.
- Performing meta-analyses of existing data to identify confounding variables (e.g., oxygen tension in hypoxic tumor models) .
Q. How can computational methods enhance the understanding of this compound’s molecular targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with proteins like STAT3 or NF-κB. Complement with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions via siRNA knockdown or competitive binding assays .
Q. What are the challenges in optimizing the total synthesis of this compound, and how can stereochemical purity be ensured?
- Methodological Answer : Key challenges include stereoselective formation of the cucurbitacin core and late-stage functionalization. Employ asymmetric catalysis (e.g., Sharpless epoxidation) and monitor reactions via chiral HPLC or X-ray crystallography. Use 2D-NMR (NOESY) to confirm stereochemistry at critical junctions .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- PK Studies : Use LC-MS/MS to measure plasma concentration-time profiles in rodent models. Assess parameters like Cₘₐₓ, t₁/₂, and bioavailability.
- Toxicity : Conduct acute/chronic dosing studies with histopathology and serum biochemistry (ALT, AST, creatinine). Apply the FINER criteria to ensure ethical and practical feasibility (e.g., sample size justification) .
Critical Analysis & Reproducibility
Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?
- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) for therapeutic studies or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with broader research gaps. For example:
- PICO: “In triple-negative breast cancer models (P), does this compound (I) compared to paclitaxel (C) reduce metastatic potential (O)?” .
Q. How can researchers mitigate bias in data interpretation during mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
